molecular formula C15H14N2O2S B11689823 4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11689823
M. Wt: 286.4 g/mol
InChI Key: RTTKBENARPAUOI-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a prop-2-en-1-ylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with prop-2-en-1-ylthiol in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The prop-2-en-1-ylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The hydroxyphenyl group can interact with reactive oxygen species, while the nitrile group can form covalent bonds with nucleophilic sites in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-yn-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

Uniqueness

4-(4-Hydroxyphenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and a nitrile group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H14N2O2S/c1-2-7-20-15-13(9-16)12(8-14(19)17-15)10-3-5-11(18)6-4-10/h2-6,12,18H,1,7-8H2,(H,17,19)

InChI Key

RTTKBENARPAUOI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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